BenchChemオンラインストアへようこそ!

Colfenamate

Prodrug design Esterase-mediated bioactivation GI tolerability

Colfenamate is the primary glycolamide ester prodrug of flufenamic acid—not a simple fenamate salt. Its masked carboxylic acid group eliminates direct gastric mucosal contact, making it essential for GI tolerability comparisons against free acid fenamates. The glycolamide promoiety provides intermediate bioactivation kinetics, distinct from immediate-release flufenamic acid or topical etofenamate, enabling quantitative pharmacokinetic-pharmacodynamic profiling of fenamate prodrugs. Researchers investigating NLRP3 inflammasome modulation, VRAC channel inhibition, or fenamate polypharmacology should use colfenamate to decouple delivery vehicle effects from intrinsic pharmacodynamics. Custom synthesis lead time is typically 2-4 months.

Molecular Formula C16H13F3N2O3
Molecular Weight 338.28 g/mol
CAS No. 30531-86-3
Cat. No. B1616435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColfenamate
CAS30531-86-3
Molecular FormulaC16H13F3N2O3
Molecular Weight338.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCC(=O)N)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C16H13F3N2O3/c17-16(18,19)10-4-3-5-11(8-10)21-13-7-2-1-6-12(13)15(23)24-9-14(20)22/h1-8,21H,9H2,(H2,20,22)
InChIKeyQNIUBYBLEIJTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Colfenamate (CAS 30531-86-3): Chemical Identity and Fenamate-Class Baseline for Procurement Evaluation


Colfenamate is a synthetic small-molecule belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Chemically, it is the glycolamide ester of flufenamic acid — specifically, (2-amino-2-oxoethyl) 2-[[3-(trifluoromethyl)phenyl]amino]benzoate — with a molecular formula of C₁₆H₁₃F₃N₂O₃ and a monoisotopic mass of 338.09 Da [1]. The compound was originally developed by Tropon GmbH (Germany) as an antipyretic and anti-inflammatory agent, and its International Nonproprietary Name (INN) stem '-fenamate' places it firmly within the anthranilic acid derivative subclass [2]. Unlike the free carboxylic acid fenamates such as flufenamic acid, mefenamic acid, or meclofenamic acid, colfenamate features a primary glycolamide ester promoiety that masks the acidic carboxyl group — a structural distinction that fundamentally alters its physicochemical and biopharmaceutical behaviour [3].

Why Flufenamic Acid, Mefenamic Acid, or Other Fenamates Cannot Be Considered Interchangeable with Colfenamate


Substituting colfenamate with its parent acid (flufenamic acid) or another fenamate congener (e.g., mefenamic acid, meclofenamic acid) ignores the critical prodrug design element embedded in its structure. Colfenamate is not merely a salt or simple ester; the primary glycolamide promoiety fundamentally alters gastrointestinal exposure to the free carboxylic acid, modulates the rate and site of bioactivation via plasma esterases, and shifts the systemic pharmacokinetic profile relative to directly administered flufenamic acid [1]. Furthermore, fenamates exhibit substantial inter-compound variability in their secondary pharmacology — including chloride channel (VRAC) inhibition, NLRP3 inflammasome modulation, and lipoxygenase suppression — as well as in their pro-oxidant catalytic efficiency, with published rank orders showing mefenamic acid > tolfenamic acid > flufenamic acid ≈ meclofenamic acid for oxidative stress induction [2]. These pharmacodynamic divergences, coupled with the prodrug-dependent disposition of colfenamate, mean that efficacy, safety, and tissue selectivity data generated for one fenamate cannot be extrapolated to another without quantitative verification.

Colfenamate (CAS 30531-86-3): Quantitative Differentiation Evidence vs. Flufenamic Acid and Fenamate-Class Comparators


Structural Prodrug Differentiation: Glycolamide Ester vs. Free Carboxylic Acid in Flufenamic Acid

Colfenamate is distinguished from its parent compound flufenamic acid by the covalent attachment of a primary glycolamide (2-amino-2-oxoethyl) promoiety to the carboxyl group of the anthranilic acid core. This permanently masks the acidic proton (pKa of flufenamic acid ≈ 3.7–4.0), meaning colfenamate lacks the ionisable free carboxylic acid that mediates direct gastric mucosal irritation in conventional fenamates [1]. By contrast, flufenamic acid, mefenamic acid, meclofenamic acid, and tolfenamic acid all bear the free -COOH group implicated in COX-1-dependent and COX-1-independent gastrointestinal toxicity [2]. The glycolamide promoiety is susceptible to rapid hydrolysis by plasma pseudocholinesterase (butyrylcholinesterase), releasing the active flufenamic acid systemically while limiting pre-systemic gastric exposure [1].

Prodrug design Esterase-mediated bioactivation GI tolerability Carboxylic acid masking

Plasma Bioactivation Kinetics: Glycolamide Ester Hydrolysis Rate as a Determinant of Systemic Flufenamic Acid Delivery

The glycolamide ester class, to which colfenamate belongs, is characterised by extremely rapid enzymatic hydrolysis in human plasma. Studies by Nielsen and Bundgaard demonstrated that benzoic acid esters of N,N-disubstituted glycolamides undergo hydrolysis with half-lives (t½) of less than 5 seconds in 50% human plasma at 37°C, and seconds to a few minutes in 80% plasma for various N,N-disubstituted derivatives [1]. While colfenamate bears a primary glycolamide (unsubstituted amide) rather than an N,N-disubstituted glycolamide, the primary glycolamide ester of benzoic acid was also reported to hydrolyse rapidly in human plasma, albeit with somewhat longer half-lives (on the order of minutes) compared to the N,N-disubstituted analogues [1]. This stands in contrast to etofenamate, which employs a 2-(2-hydroxyethoxy)ethyl ester promoiety and exhibits slower hydrolysis kinetics and significant dermal retention, enabling topical application [2]. The distinct promoiety chemistry of colfenamate thus predicts a unique temporal profile of flufenamic acid release that is neither interchangeable with direct oral flufenamic acid (immediate exposure) nor with etofenamate (sustained topical delivery).

Prodrug hydrolysis Plasma esterase Pharmacokinetics Half-life

Cyclooxygenase (COX) Inhibition Potency: Colfenamate as a Flufenamic Acid Prodrug vs. the Parent Acid

Colfenamate itself is a prodrug with negligible intrinsic COX inhibitory activity prior to hydrolysis. Upon bioactivation by plasma esterases, it releases flufenamic acid, which inhibits COX-1 and COX-2 with reported IC50 values of 3 µM (COX-1) and 9.3 µM (COX-2) in human recombinant enzyme assays, yielding a COX-2/COX-1 selectivity ratio of approximately 3.1 . For context, mefenamic acid — another widely used fenamate — exhibits COX-1 IC50 values in the range of 0.6–1.6 µM depending on the assay system, making it a somewhat more potent COX-1 inhibitor than flufenamic acid [1]. Critically, the effective COX inhibition potency of colfenamate in vivo is a function of both the hydrolysis rate of the prodrug and the intrinsic potency of the liberated flufenamic acid, meaning that the administered dose of colfenamate cannot be directly equated to an equimolar dose of flufenamic acid without accounting for prodrug conversion efficiency.

COX-1 COX-2 Prostaglandin synthesis IC50 Fenamate NSAID

In Vivo Anti-Inflammatory and Analgesic Efficacy: Cross-Study Comparison of Fenamate Ester Prodrugs vs. Free Acids

No direct in vivo efficacy data are publicly available for colfenamate. However, the closely related flufenamic acid ester prodrug etofenamate has been extensively compared head-to-head with flufenamic acid in multiple preclinical models. Nakamura et al. (1994) demonstrated that oral etofenamate exhibited anti-inflammatory, analgesic, and antipyretic potencies ranging from 0.5 to 1.6 times those of flufenamic acid, with anti-erythema, anti-adjuvant arthritis, and antipyretic activities being approximately equivalent or superior to flufenamic acid [1]. In the adjuvant arthritis rat model, oral etofenamate at 4–8 mg/kg/day produced significant anti-arthritic efficacy comparable to flufenamic acid, while topical etofenamate gel (up to 1,000 mg/rat) produced no gastrointestinal ulceration, in contrast to oral etofenamate at 40 mg/kg which did induce ulcers [2]. These data provide a class-level template for predicting that colfenamate, as another flufenamic acid ester prodrug, is likely to retain comparable anti-inflammatory efficacy to flufenamic acid while potentially offering altered GI tolerability, depending on the route of administration and the specific hydrolysis kinetics of the glycolamide promoiety.

Anti-inflammatory activity Analgesic activity Rat adjuvant arthritis Carrageenan paw edema Etofenamate

NLRP3 Inflammasome and VRAC Channel Inhibition: Fenamate-Class Pharmacology Relevant to Colfenamate's Anti-Inflammatory Scope

In 2016, Daniels et al. demonstrated that several fenamate NSAIDs — specifically flufenamic acid, mefenamic acid, and meclofenamic acid — are effective and selective inhibitors of the NLRP3 inflammasome via reversible blockade of volume-regulated anion channels (VRAC) in macrophages, independently of COX enzyme inhibition [1]. Flufenamic acid inhibited NLRP3-dependent IL-1β release with an IC50 of approximately 20–30 µM in lipopolysaccharide-primed bone marrow-derived macrophages, and oral administration of mefenamic acid (50 mg/kg) reduced cognitive deficits in transgenic Alzheimer's disease mouse models [1]. Since colfenamate is a prodrug of flufenamic acid, its bioactivation in vivo would generate the identical active metabolite that mediates this COX-independent, VRAC-dependent NLRP3 inhibition. However, the quantitative relationship between colfenamate dose, plasma flufenamic acid concentration, and NLRP3 inhibition has not been established. By contrast, other fenamates such as tolfenamic acid and meclofenamic acid exhibit distinct VRAC inhibition potencies that do not perfectly correlate with their COX inhibition profiles [1].

NLRP3 inflammasome Volume-regulated anion channel (VRAC) Neuroinflammation COX-independent anti-inflammation

Colfenamate (CAS 30531-86-3): Evidence-Backed Research and Industrial Application Scenarios


Prodrug Pharmacokinetic and Bioactivation Studies Requiring a Fenamate with Controlled Flufenamic Acid Release Kinetics

Colfenamate's primary glycolamide ester promoiety makes it uniquely suited for studies investigating the relationship between prodrug structure, plasma esterase-mediated hydrolysis rate, and systemic flufenamic acid exposure [1]. In contrast to direct flufenamic acid administration (immediate peak plasma concentrations) or etofenamate (sustained topical delivery with limited systemic conversion), colfenamate provides an intermediate bioactivation profile that can be exploited to probe the pharmacokinetic-pharmacodynamic disconnect observed with NSAID prodrugs. Researchers comparing colfenamate, flufenamic acid, and etofenamate in a single in vivo pharmacokinetic study could quantify the absolute bioavailability and conversion efficiency of each fenamate ester prodrug.

Gastrointestinal Safety Profiling of Fenamate Prodrugs vs. Free Acids in Preclinical Models

The masked carboxylic acid group of colfenamate eliminates the direct gastric mucosal contact of the ionisable -COOH moiety, a feature implicated in NSAID-induced gastropathy [1]. Colfenamate is therefore a rational candidate for comparative GI tolerability studies against flufenamic acid, mefenamic acid, or meclofenamic acid in rodent models, with endpoints including gastric erosion scoring, intestinal permeability, and faecal calprotectin. Although direct colfenamate GI safety data are absent, the class precedent established by etofenamate — where topical administration avoided GI ulceration while oral administration at high doses (40 mg/kg) induced ulcers — provides a framework for dose-response GI toxicity studies [2].

COX-Independent Neuroinflammation Research Exploiting Fenamate-Class NLRP3/VRAC Inhibition

Flufenamic acid, the active metabolite of colfenamate, inhibits the NLRP3 inflammasome via VRAC channel blockade at IC50 values of approximately 20–30 µM in macrophages, a property not shared by non-fenamate NSAIDs such as naproxen, ibuprofen, or indomethacin [1]. Colfenamate may therefore serve as a prodrug delivery vehicle for flufenamic acid in rodent models of NLRP3-driven neuroinflammation (e.g., Alzheimer's disease, traumatic brain injury, cerebral ischemia-reperfusion), where the use of a prodrug could enable differentiated CNS penetration or sustained systemic delivery compared to the parent acid. Researchers should note that quantitative CNS exposure data for colfenamate-derived flufenamic acid have not been reported and would need to be empirically determined.

Chemical Biology Tool for Dissecting Fenamate Polypharmacology: COX, VRAC, and Lipoxygenase Pathways

Fenamates exhibit polypharmacology across COX-1, COX-2, 5-lipoxygenase, VRAC chloride channels, and pro-oxidant catalytic pathways, with distinct rank orders of potency for each target across different congeners [1][2]. Colfenamate, as a bioactivatable flufenamic acid donor, provides a chemical tool to decouple the pharmacokinetic contribution of the delivery vehicle from the intrinsic pharmacodynamic profile of flufenamic acid. Comparative studies using colfenamate alongside mefenamic acid (more potent COX-1 inhibitor and NLRP3 inhibitor) and meclofenamic acid (dual COX/lipoxygenase inhibitor) can elucidate which fenamate pharmacology is most relevant to specific disease phenotypes without confounding by differential absorption or first-pass metabolism.

Quote Request

Request a Quote for Colfenamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.